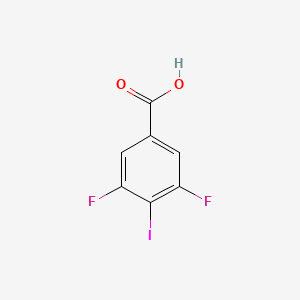

3,5-Difluoro-4-iodobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

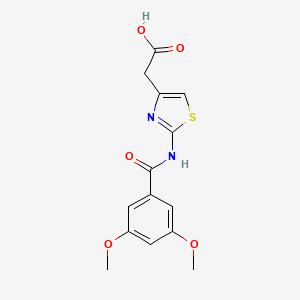

3,5-Difluoro-4-iodobenzoic acid is a chemical compound with the molecular formula C7H3F2IO2 . It has a molecular weight of 284 and is typically found in a powder form .

Molecular Structure Analysis

The InChI code for 3,5-Difluoro-4-iodobenzoic acid is 1S/C7H3F2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Difluoro-4-iodobenzoic acid are not available, similar compounds like 2-iodosobenzoic acid (IBA) have been used as catalysts and reagents in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .Physical And Chemical Properties Analysis

3,5-Difluoro-4-iodobenzoic acid is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- The synthesis and use of 3,5-Difluoro-4-iodobenzoic acid and related compounds in chemical reactions have been extensively explored. For instance, Sperry and Sutherland (2011) demonstrated the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate on a multikilogram scale, a process relevant for producing compounds with similar structural features to 3,5-Difluoro-4-iodobenzoic acid (Sperry & Sutherland, 2011).

- Homsi, Nozaki, and Hiyama (2000) studied the solid-phase cross-coupling reaction of aryl(fluoro)silanes with 4-iodobenzoic acid, which is closely related to 3,5-Difluoro-4-iodobenzoic acid, highlighting its potential in facilitating complex chemical transformations (Homsi et al., 2000).

Biofortification and Plant Research

- Research involving iodine biofortification in plants like tomato (Solanum lycopersicum L.) has utilized compounds like 3,5-diiodosalicylic acid and 4-iodobenzoic acid, which are structurally similar to 3,5-Difluoro-4-iodobenzoic acid. This work contributes to understanding how organic iodine compounds are taken up and transported within plants (Halka et al., 2019).

Pharmaceutical and Material Science Applications

- In the pharmaceutical and material science sectors, related compounds like 2,4,5-trifluorobenzoic acid, synthesized via microflow processes, demonstrate the importance of fluorinated benzoic acids in these fields. Such processes and compounds are relevant due to their structural and functional similarities to 3,5-Difluoro-4-iodobenzoic acid (Deng et al., 2015).

Synthesis of Biologically Active Compounds

- The synthesis of isocoumarins, which are biologically active compounds, has been achieved using o-iodobenzoic acid and terminal alkynes, showcasing the versatility of iodobenzoic acids in organic synthesis and their potential in creating pharmacologically relevant molecules (Subramanian et al., 2005).

Safety and Hazards

The safety information for 3,5-Difluoro-4-iodobenzoic acid indicates that it may cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

3,5-difluoro-4-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELPTVLNQCWMCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-iodobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2732246.png)

![2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2732254.png)

![N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2732257.png)

![4-(((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-methylthiazole](/img/structure/B2732261.png)

![N-[(5-chloropyrazin-2-yl)methyl]-3-(2-methylpropyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2732262.png)